molecular formula C7H8BrNO B1291408 3-Bromo-2-methoxy-5-methylpyridine CAS No. 717843-56-6

3-Bromo-2-methoxy-5-methylpyridine

Cat. No. B1291408
M. Wt: 202.05 g/mol
InChI Key: NDKLQBZACYGWAZ-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-methoxy-5-methylpyridine is a brominated pyridine derivative with potential applications in various fields of chemistry and pharmacology. It is structurally related to several other compounds that have been synthesized and characterized in the literature, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which are intermediates in the synthesis of receptor antagonists . Brominated pyridines are of interest due to their reactivity, which allows for further functionalization and the creation of complex molecules .

Synthesis Analysis

The synthesis of related brominated pyridine compounds involves various strategies, including regioselective reactions and the use of different nucleophiles to introduce substituents at specific positions on the pyridine ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of steps starting from methyl 2,6-dichloropyridine-3-carboxylate, with regioselective methoxylation and subsequent bromination steps . Another example is the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, which highlights the importance of regioselectivity and the conversion of functional groups . These synthetic routes demonstrate the complexity and precision required in the synthesis of brominated pyridines.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be determined using techniques such as NMR and X-ray crystallography. For example, the crystal structures of bromo-substituted Schiff bases related to 3-Bromo-2-methoxy-5-methylpyridine have been elucidated, revealing details about their geometry, hydrogen bonding, and π-π interactions . These structural analyses are crucial for understanding the properties of the compounds and for designing further chemical modifications.

Chemical Reactions Analysis

Brominated pyridines are reactive intermediates that can undergo various chemical reactions. The bromine atom in these compounds is reactive and can be substituted with other groups, as demonstrated in the synthesis of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine . The reactivity of the bromine atom is also exploited in the functionalization of 2-methoxy-6-methylpyridine, where selective bromination allows for the introduction of various electrophiles . These reactions are indicative of the versatility of brominated pyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and its interaction with other molecules. For example, the crystal structures of related compounds provide insights into their stability and intermolecular interactions, which are important for their physical properties . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

  • Crystallography

    • Summary of Application : The compound “3-Bromo-2-methoxy-5-methylpyridine” has been used in crystallography research . The crystal structure of a related compound, “3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, has been studied .
    • Methods of Application : The study involved determining the crystal structure of the compound. The crystal was a colourless block with a size of 0.16 × 0.11 × 0.08 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer scan mode was φ and ω .
    • Results or Outcomes : The crystal structure was determined to be triclinic, P 1̄ (no. 2), with a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)°, V = 738.71 (6) Å 3, Z = 2, Rgt ( F) = 0.0286, wRref ( F2) = 0.0641, T = 173 K .
  • Chemical Synthesis

    • Summary of Application : “3-Bromo-2-methoxy-5-methylpyridine” is used in chemical synthesis . An optimized synthesis of a compound was reported starting from 2-fluoro-4-methylpyridine .
    • Methods of Application : The synthesis involved 7 linear steps, resulting in a total yield of 29.4% .
    • Results or Outcomes : The optimized synthesis starting from 2-fluoro-4-methylpyridine was found to give more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKLQBZACYGWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620670
Record name 3-Bromo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-5-methylpyridine

CAS RN

717843-56-6
Record name 3-Bromo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-2-hydroxy-5-methylpyridine (5.012 g, 26.7 mmol), silver carbonate (9.58 g, 34.7 mmol), and iodomethane (5 mL, 80.0 mmol) were combined in CHCl3 (75 mL) and stirred at 55° C. for 3 hours. The mixture was cooled and filtered through Celite, and the filtrate was concentrated and purified by silica gel chromatography (0-100% EtOAc in hexanes) to give 3-bromo-2-methoxy-5-methyl-pyridine.
Quantity
5.012 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
9.58 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-chloro-5-methylpyridine [17282-03-0] (5 g, 24.2 mmol) in MeOH (80 mL) was added a solution of sodium methoxide (5.4M in MeOH) (25 mL, 135 mmol) and the mixture was stirred at 65° C. for 32 h. The resulting suspension was filtered and the mother liquor was concentrated. Et2O and H2O were added and the phases were separated. The organic layer was washed with H2O and brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (heptane/EtOAc: 90:10→0:100) to afford the title compound. tR: 1.03 min (LC-MS 1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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